2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
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Overview
Description
This compound is related to the benzo[d]thiazol-2-ylthio and pyrazol-4-yl groups . It has been mentioned in the context of fluorescence emission and as a key material for making naphthalene .
Synthesis Analysis
The compound has been synthesized and characterized using spectral studies . It’s also related to the Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using NMR (1 H and 13 C) spectroscopy, high-resolution mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The compound has been involved in reactions that exhibit good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also showed good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .Physical and Chemical Properties Analysis
The compound has good thermal stability and electrochemical stability . It exhibits green emission in solution and solid thin films due to the ESIPT characteristic .Scientific Research Applications
Synthesis and Characterization
- This compound and its derivatives have been synthesized and characterized for various biological activities. For instance, Uma et al. (2017) synthesized derivatives from the condensation of similar compounds, revealing that derivatives with chlorine substituents showed more toxicity to bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Antimicrobial and Antioxidant Activities
- Compounds structurally similar to the one have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, Naraboli and Biradar (2017) developed benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, showing potent antimicrobial and good antioxidant activities (Naraboli & Biradar, 2017).
Reactivity and Derivative Synthesis
- Research by Khalil et al. (2012) focused on the reactivity of similar compounds, leading to the synthesis of various derivative structures like pyrazole, thiazole, and thiophene derivatives (Khalil, Sayed, & Raslan, 2012).
Anticancer Activity
- Some derivatives have shown promising anticancer activities. Nofal et al. (2014) synthesized benzimidazole–thiazole derivatives, and their cytotoxic activity against cancerous cell lines was noted (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Insecticidal Properties
- Fadda et al. (2017) utilized a similar compound as a precursor in synthesizing various heterocycles, which were evaluated as insecticidal agents against the cotton leafworm (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Quantum Calculations and Antimicrobial Activity
- Fahim and Ismael (2019) studied the reactivity of similar compounds, displaying good antimicrobial activity and highlighting the correlation between experimental and theoretical calculations (Fahim & Ismael, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c23-17(12-25-18-21-15-6-1-2-7-16(15)26-18)20-13-9-19-22(10-13)11-14-5-3-4-8-24-14/h1-2,6-7,9-10,14H,3-5,8,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXORHLUFHAIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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